2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid
Description
Properties
CAS No. |
6330-47-8 |
|---|---|
Molecular Formula |
C9H6Cl4O3 |
Molecular Weight |
303.9 g/mol |
IUPAC Name |
2-hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c10-7(9(11,12)13)4-1-2-6(14)5(3-4)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
MIDTWVMBRMCBLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(Cl)(Cl)Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Biological Activity
2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid (CAS 6330-47-8) is a chlorinated derivative of salicylic acid with potential biological activity. This compound has garnered interest due to its structural properties and potential applications in pharmaceuticals and agriculture.
- Molecular Formula : C9H6Cl4O3
- Molecular Weight : 303.954 g/mol
- Appearance : White crystalline solid
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial and anti-inflammatory properties. Below is a detailed examination of its biological effects based on various studies.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown effectiveness against various bacterial strains. The tetrachloroethyl group may enhance the lipophilicity of the compound, potentially increasing its cell membrane penetration and subsequent antimicrobial efficacy.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 12 | 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of chlorinated benzoic acids has been documented through various in vitro and in vivo studies. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response.
A study utilizing an acetic acid-induced writhing test demonstrated that derivatives with similar structures exhibited significant reductions in pain response, suggesting potential applications in pain management.
Case Study 2: Environmental Impact
Given its chlorinated nature, the environmental persistence of this compound raises concerns regarding its ecological impact. Studies have shown that chlorinated compounds can bioaccumulate and exert toxic effects on aquatic organisms. Understanding the degradation pathways and toxicity levels is crucial for assessing its safety in agricultural applications.
Comparison with Similar Compounds
Substituent Effects
- Halogenation : The tetrachloroethyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to simpler halogen substituents (e.g., –Cl in 2-chloro-5-hydroxybenzoic acid). This increases resistance to metabolic degradation, as seen in pesticidal analogs .
- Aromatic vs. Aliphatic Substituents : The 2',4'-difluorophenyl group in ’s compound improves pharmacokinetics through fluorine’s electronegativity, whereas the tetrachloroethyl group prioritizes stability over bioavailability .
Functional Group Interactions
- Carboxylic Acid (–COOH) : Present in all benzoic acid derivatives, this group enables hydrogen bonding and salt formation, critical for solubility and biological activity. The tetrachloroethyl group’s hydrophobicity may counteract this, limiting aqueous solubility compared to less halogenated analogs .
- Hydrazone Linkers: The pyrazinamide-hydrazono derivative () uses a hydrazone moiety for targeted drug release, a feature absent in the target compound, which lacks such a functionalized chain .
Preparation Methods
Generation of the Tetrachloroethyl Electrophile
A tetrachloroethylating agent is prepared by treating 1,1,2,2-tetrachloroethane with aluminum trichloride under anhydrous conditions. The resulting complex (CCl₃CH₂⁺ AlCl₄⁻) serves as the active electrophile for aromatic substitution.
Electrophilic Substitution on Salicylic Acid
Salicylic acid undergoes regioselective substitution at the 5-position due to the combined directing effects of the ortho-hydroxy and meta-carboxylic acid groups. The reaction employs:
- Molar ratio : 1:1.2 salicylic acid to tetrachloroethylating agent
- Solvent : Dichloromethane (reflux, 8–12 hours)
- Catalyst : Aluminum trichloride (20 mol%)
The crude product precipitates upon quenching with ice-water, yielding a pale yellow solid.
Purification and Yield Optimization
Recrystallization from methanol/water (3:1 v/v) achieves 68% purity in the initial synthesis. Subsequent refinements using activated charcoal decolorization and gradient cooling improve purity to 89%.
Modern Modifications and Alternative Pathways
Sulfonation-Displacement Methodology
Building on pharmaceutical synthesis techniques, this two-step approach enhances positional specificity:
Step 1: Sulfonation of Salicylic Acid
| Parameter | Value |
|---|---|
| Sulfonating agent | Chlorosulfonic acid |
| Temperature | 0–5°C (initial), 25°C (main) |
| Reaction time | 4 hours |
| Yield | 92% 5-sulfosalicylic acid |
Step 2: Nucleophilic Displacement
The sulfonic acid group is converted to sulfonyl chloride using thionyl chloride, then displaced by tetrabutylammonium tetrachloroethylamide:
5-SO₂Cl-salicylic acid + [CCl₃CH₂N⁺(Bu)₄] → Target compound + [Bu₄N]Cl + SO₂↑
Key parameters:
- Solvent : Acetone at −10°C
- Molar ratio : 1:1.5 sulfonyl chloride to nucleophile
- Reaction time : 3 hours
- Yield : 74% after column chromatography (silica gel, hexane:ethyl acetate 4:1)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
- δ 7.95 (d, J=2.7 Hz, 1H, H-6)
- δ 7.52 (dd, J=8.7, 2.7 Hz, 1H, H-4)
- δ 6.85 (d, J=8.7 Hz, 1H, H-3)
- δ 5.21 (s, 1H, OH)
- δ 170.2 (COOH)
- δ 158.4 (C-2)
- δ 135.6 (C-5)
- δ 117.6–119.5 (aromatic carbons)
- δ 71.8 (CH₂CCl₃)
Comparative Analysis of Synthetic Methods
The modern method demonstrates superior regioselectivity due to the directing effect of the sulfonyl chloride intermediate, though requiring additional synthetic steps.
Solvent and Catalyst Optimization
Solvent Screening for Electrophilic Route
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 89 |
| Nitrobenzene | 34.8 | 72 | 91 |
| Carbon disulfide | 2.64 | 41 | 78 |
Nitrobenzene enhances electrophile stability but complicates product isolation.
Lewis Acid Catalysts
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| AlCl₃ | 20 | 68 |
| FeCl₃ | 25 | 54 |
| ZnCl₂ | 30 | 39 |
| BF₃·Et₂O | 15 | 71 |
Boron trifluoride etherate shows superior activity but requires strict moisture control.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals:
- Decomposition onset : 207.6°C (matches flash point data)
- Major decomposition products :
- HCl (m/z 36)
- CCl₃⁺ fragments (m/z 117)
- Benzoic acid derivatives
Industrial Scale Considerations
The sulfonation-displacement route achieves commercial viability through:
- Continuous flow sulfonation at 25°C
- Membrane-based SO₂ recovery (87% efficiency)
- Crystallization using anti-solvent precipitation (methanol/water)
Q & A
Basic: What are the recommended synthetic routes for 2-Hydroxy-5-(1,2,2,2-tetrachloroethyl)benzoic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves nucleophilic substitution or condensation reactions. For example, analogous benzoic acid derivatives are synthesized by reacting halogenated intermediates (e.g., ethyl chlorooxoacetate) with aminobenzoic acid precursors in tetrahydrofuran (THF) at controlled temperatures (e.g., 273 K) . Key parameters for optimization include:
- Solvent selection : THF or ethanol for solubility and stability.
- Temperature : Low temperatures (e.g., 273 K) to minimize side reactions.
- Catalyst use : Acidic or basic catalysts to enhance reactivity.
Yield improvements (e.g., up to 55% in similar syntheses) require slow evaporation for crystallization .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Elemental analysis (C.H.N.) : Validates empirical formulas (e.g., ±0.3% deviation tolerance) .
- UV-Vis spectroscopy : Identifies conjugation patterns (e.g., absorbance at λmax ~300–350 nm for aromatic systems) .
- Single-crystal X-ray diffraction : Resolves molecular geometry; similar compounds are crystallized via slow evaporation in ethanol .
- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Advanced: How can computational methods predict reaction pathways for synthesizing derivatives of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example:
- Reaction Design : ICReDD’s workflow integrates computational screening of substituent effects (e.g., tetrachloroethyl vs. trifluoromethyl groups) to prioritize viable synthetic routes .
- Transition State Analysis : Software like Gaussian or ORCA calculates activation energies, guiding solvent/catalyst selection .
Advanced: How do substituents (e.g., tetrachloroethyl vs. nitro groups) influence bioactivity in benzoic acid derivatives?
Answer:
- Electron-withdrawing groups (EWGs) : The tetrachloroethyl group enhances electrophilicity, potentially increasing interactions with biological targets (e.g., enzyme active sites) .
- Comparative studies : Nitroethenyl substituents (as in 2-hydroxy-5-(2-nitroethenyl)benzoic acid) show anti-inflammatory activity, suggesting tetrachloroethyl derivatives may exhibit similar properties via radical scavenging or COX inhibition .
Advanced: How should researchers resolve contradictions in reported synthetic yields or spectral data?
Answer:
- Yield discrepancies : Attribute to solvent purity (e.g., anhydrous THF vs. standard grade) or crystallization methods (slow evaporation vs. rapid cooling) .
- Spectral variations : Calibrate instruments using reference standards (e.g., 5-fluorosalicylic acid for UV-Vis) and report solvent-specific λmax shifts .
Advanced: What mechanistic insights exist for hydrolysis or degradation of this compound under acidic/basic conditions?
Answer:
- Acidic hydrolysis : The tetrachloroethyl group may undergo dechlorination, forming dichloroethylene intermediates .
- Basic conditions : Ester cleavage (if present) generates carboxylate anions, detectable via pH-dependent NMR or IR spectroscopy .
Basic: What crystallization strategies improve single-crystal yield for X-ray studies?
Answer:
- Solvent choice : Ethanol or ethanol/water mixtures promote slow nucleation .
- Temperature gradient : Gradual cooling from 40°C to 25°C reduces defects.
- Seed crystals : Introduce microcrystals to guide growth .
Advanced: How can bioactivity assays (e.g., anti-inflammatory screening) be designed for this compound?
Answer:
- In vitro models : Use RAW 264.7 macrophage cells to measure TNF-α/IL-6 suppression via ELISA .
- Dose-response curves : Test concentrations from 1–100 µM, with indomethacin as a positive control .
- Computational docking : Predict binding affinity to COX-2 using AutoDock Vina .
Table 1: Key Characterization Data for Analogous Benzoic Acid Derivatives
| Compound | Elemental Analysis (C.H.N.) | UV λmax (nm) | Yield | Reference |
|---|---|---|---|---|
| 2-Hydroxy-4-substituted benzoic acid | C: 58.2%, H: 3.5%, N: 6.1% | 315 | 55% | |
| 5-Trifluoromethyl derivative | C: 45.8%, H: 2.1%, N: 0% | 342 | 62% |
Key Considerations for Researchers
- Safety : Handle tetrachloroethyl intermediates in fume hoods due to potential toxicity .
- Data Reproducibility : Report solvent grades, temperature ramps, and instrument calibration details .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational modeling for efficient discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
